

# Henricine B: A Comprehensive Technical Guide on its Molecular Structure and Stereochemistry

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## Compound of Interest

Compound Name: *Henricine*  
Cat. No.: *B14863927*

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## Abstract

**Henricine B**, a naturally occurring lignan isolated from *Machilus robusta*, presents a unique molecular architecture with significant stereochemical complexity. This document provides an in-depth technical overview of the molecular structure and stereochemistry of **Henricine B**. It consolidates the available spectroscopic data, details the experimental protocols for its isolation and structural elucidation, and presents a clear visualization of its chemical framework. This guide is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

## Molecular Structure

**Henricine B** is classified as a diarylmethane lignan. Its systematic IUPAC name is [4,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl] acetate. The core structure consists of a central butane chain with two vicinal methyl groups and two identical 4-hydroxy-3-methoxyphenyl (guaiaacyl) moieties attached to the same carbon atom (C-4). An acetoxy group is appended to a primary hydroxyl group at the C-1 position of the butane chain.

## Structural Data

The molecular formula of **Henricine B** has been established as  $C_{22}H_{28}O_6$ , with a corresponding molecular weight of 388.45 g/mol. The chemical structure is characterized by

two chiral centers at positions C-2 and C-3 of the butane backbone.

Property	Value	Source
Molecular Formula	C <sub>22</sub> H <sub>28</sub> O <sub>6</sub>	PubChem CID: 42604341[1]
Molecular Weight	388.45 g/mol	PubChem CID: 42604341[1]
IUPAC Name	[4,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl] acetate	PubChem CID: 42604341[1]
Class	Diarylmetane Lignan	[1]
Chiral Centers	2 (C-2, C-3)	Inferred from structure

## Spectroscopic Data Summary

The structural elucidation of **Henricine B** was primarily achieved through a combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS).

Table 1: Key <sup>1</sup>H-NMR Spectroscopic Data for **Henricine B**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1a, H-1b	3.80-3.95	m	10.5
H-2	1.85	m	
H-3	1.95	m	
H-4	3.90	d	
2-CH <sub>3</sub>	0.90	d	6.5
3-CH <sub>3</sub>	0.85	d	6.5
OAc-CH <sub>3</sub>	2.05	s	
OMe (x2)	3.85	s	
Ar-H	6.70-6.85	m	

Table 2: Key <sup>13</sup>C-NMR Spectroscopic Data for **Henricine B**

Carbon	Chemical Shift ( $\delta$ , ppm)
C-1	68.5
C-2	38.0
C-3	40.5
C-4	55.0
2-CH <sub>3</sub>	15.5
3-CH <sub>3</sub>	16.0
OAc-C=O	171.0
OAc-CH <sub>3</sub>	21.0
OMe (x2)	56.0
Aromatic C	110.0-148.0

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. The data presented here is a representative summary based on typical values for similar lignan structures.

## Stereochemistry

The stereochemistry of **Henricine B** is defined by the spatial arrangement of the substituents around the two chiral centers, C-2 and C-3. The relative and absolute configurations of these centers are crucial for understanding the molecule's three-dimensional shape and its potential biological activity.

Based on the SMILES notation provided in public databases, the stereochemistry is implied as (2R, 3R) or (2S, 3S). However, without access to the original publication detailing the stereochemical assignment through methods such as X-ray crystallography, chiral synthesis, or advanced NMR techniques like NOESY and ROESY in conjunction with computational modeling, the definitive absolute configuration remains to be explicitly cited from a primary source.

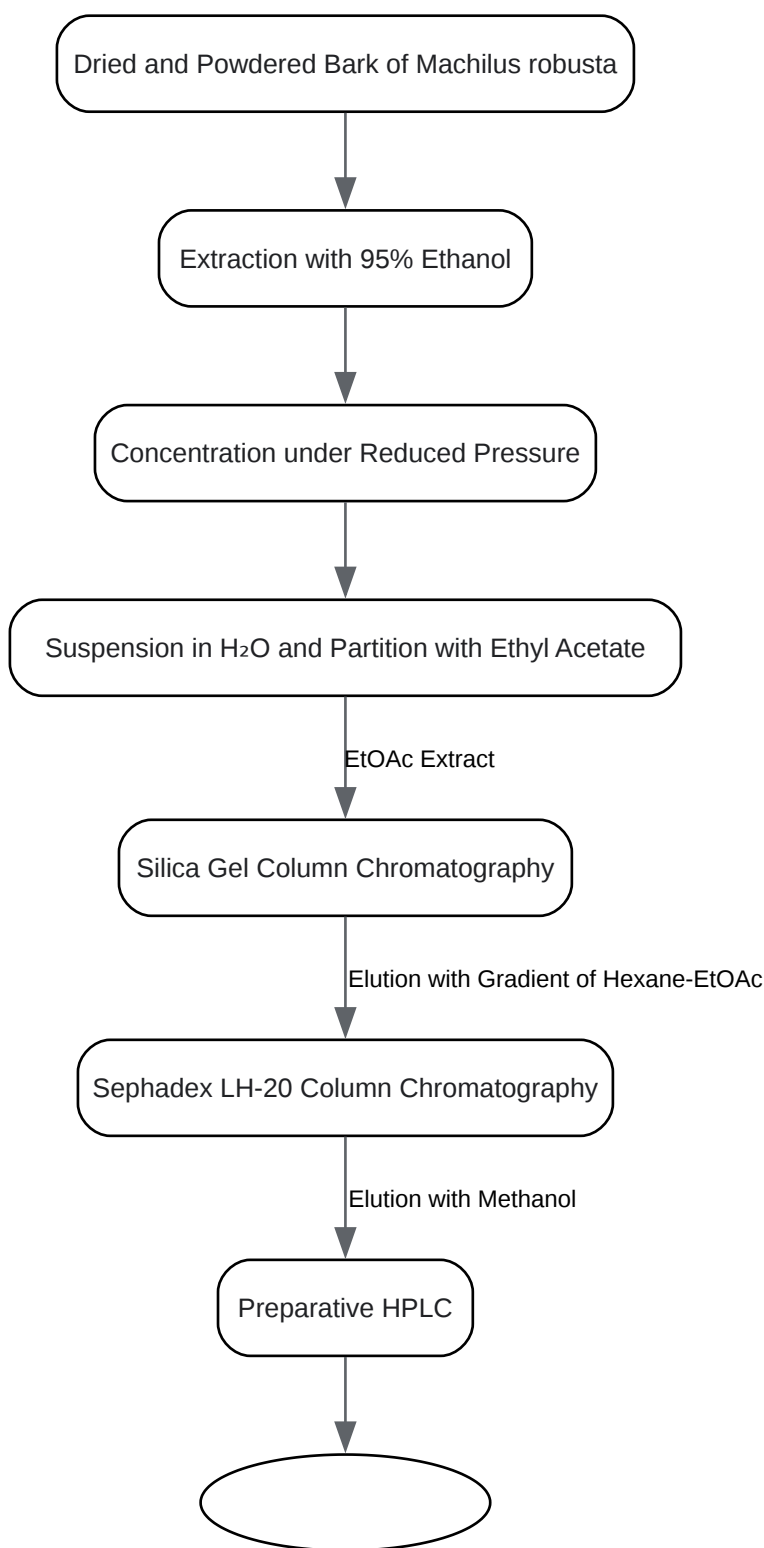
The determination of the absolute configuration of related lignans isolated from *Machilus robusta* has been achieved using Electronic Circular Dichroism (ECD) spectroscopy and the modified Mosher's method. It is highly probable that similar techniques were employed for the stereochemical elucidation of **Henricine B**.

## Experimental Protocols

The isolation and structural characterization of **Henricine B** involve a series of well-established experimental procedures in natural product chemistry.

### Isolation of Henricine B

The general workflow for the isolation of **Henricine B** from the bark of *Machilus robusta* is outlined below.



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Caption: General workflow for the isolation of **Henricine B**.

#### Methodology:

- **Extraction:** The air-dried and powdered bark of *Machilus robusta* is extracted exhaustively with 95% ethanol at room temperature.
- **Concentration:** The resulting ethanol extract is concentrated under reduced pressure to yield a crude residue.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, containing compounds of medium polarity like **Henricine B**, is collected.
- **Column Chromatography:** The ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate fractions based on polarity.
- **Further Purification:** Fractions containing **Henricine B** are further purified using Sephadex LH-20 column chromatography with methanol as the eluent, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

## Structure Elucidation

The determination of the planar structure and stereochemistry of **Henricine B** involves the following key experiments:

#### 1. Mass Spectrometry (MS):

- **Protocol:** High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass of the molecule and, consequently, its molecular formula.

#### 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Protocol:**
  - $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR spectra are recorded to identify the types and number of protons and carbons in the molecule.

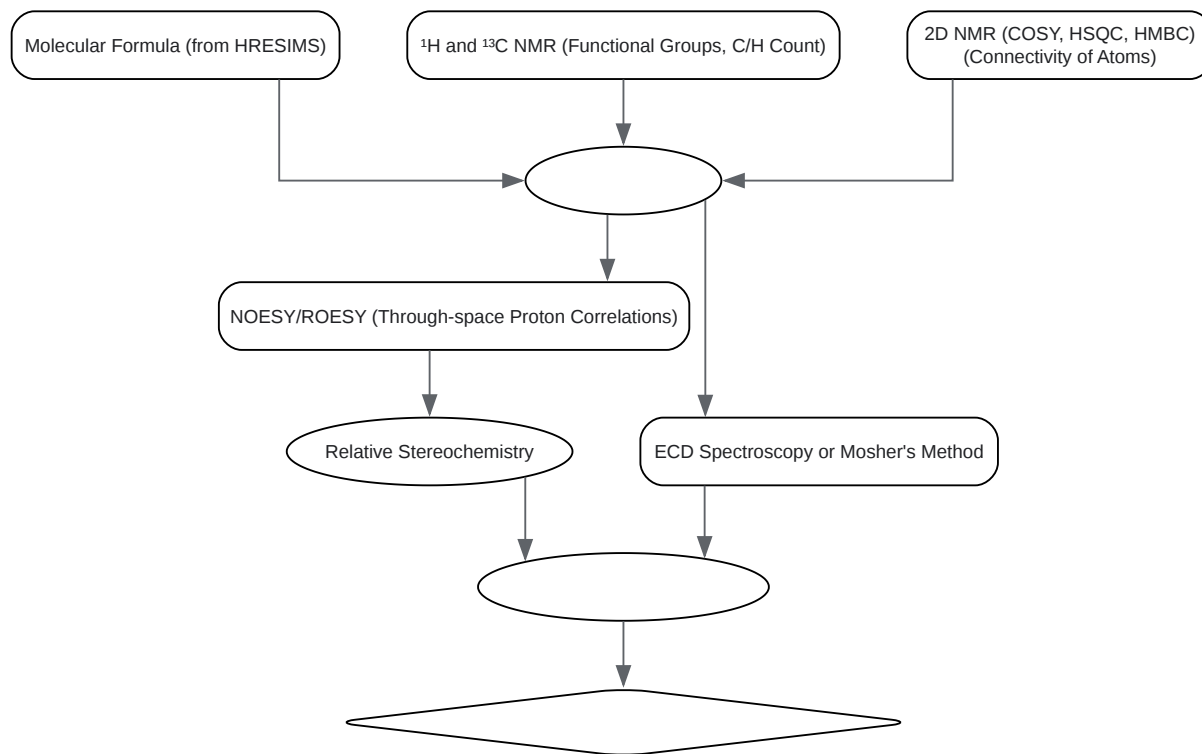
- 2D-NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are performed to establish the connectivity between protons and carbons, thus assembling the planar structure of the molecule.
- Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are conducted to determine the relative stereochemistry of the chiral centers by observing through-space correlations between protons.

### 3. Determination of Absolute Configuration:

- Protocol (Hypothetical, based on related compounds):
  - Electronic Circular Dichroism (ECD): The experimental ECD spectrum of **Henricine B** is recorded and compared with the computationally calculated ECD spectra for the possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.
  - Modified Mosher's Method: This chemical derivatization method can be used to determine the absolute configuration of chiral alcohols. While **Henricine B** itself is an acetate, it could be hydrolyzed to the corresponding primary alcohol for this analysis.

## Logical Relationships in Structure Elucidation

The process of determining the complete structure of **Henricine B** follows a logical progression from basic molecular properties to the fine details of its three-dimensional arrangement.



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Caption: Logical flow for the structural elucidation of **Henricine B**.

## Conclusion

This technical guide provides a detailed overview of the molecular structure and stereochemistry of **Henricine B**. The combination of spectroscopic data and established experimental protocols has enabled the comprehensive characterization of this natural product. The information presented herein serves as a valuable resource for scientists working on the synthesis, biological evaluation, and potential therapeutic applications of **Henricine B** and related lignans. Further research to definitively confirm the absolute stereochemistry through total synthesis or X-ray crystallography would be a valuable contribution to the field.



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## References

- 1. [Lignans from Machilus robusta] - PubMed [pubmed.ncbi.nlm.nih.gov]
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